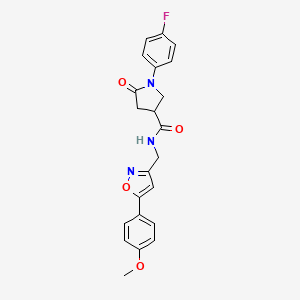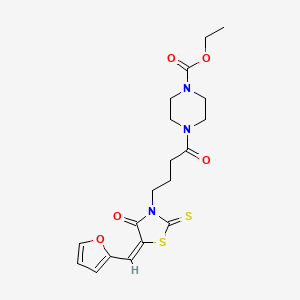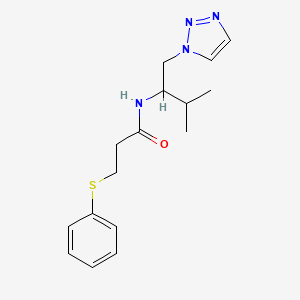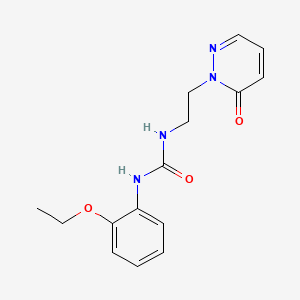
4,6-Diméthylpyrimidin-5-amine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylpyrimidin-5-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly used as a starting material for the synthesis of various biologically active molecules.
Applications De Recherche Scientifique
Synthèse de dérivés de pyrimidine
Les pyrimidines sont des composés ayant une large gamme d'activités biologiques, et la synthèse de dérivés de pyrimidine est importante en chimie médicinale . Le composé « 4,6-Diméthylpyrimidin-5-amine ; chlorhydrate » peut être utilisé dans la synthèse de nouveaux composés sous irradiation micro-ondes .
Activités biologiques des pyrimidines
Les analogues de pyrimidine ont montré une variété d'activités biologiques, telles que antibactérienne, antifongique, antiparasitaire, anti-inflammatoire, antihypertensive, antivirale, antioxydante, herbicide et anticancéreuse . Par conséquent, « this compound » pourrait potentiellement être utilisé dans le développement de médicaments ayant ces activités.
Diazines décorées pharmacologiquement actives
Le composé peut être utilisé dans la synthèse de diazines décorées pharmacologiquement actives, en particulier des pyrimidines (formes substituées non fusionnées) qui sont dotées d'applications cliniques .
Synthèse de médicaments approuvés par la FDA
“this compound” peut être utilisé dans la synthèse de médicaments approuvés par la FDA sélectionnés avec la pyrimidine comme unité centrale portant différents substituants .
Amélioration des propriétés de ressemblance aux médicaments et ADME-Tox
De nouvelles méthodologies de synthèse qui utilisent « this compound » peuvent servir des molécules avec une ressemblance aux médicaments et des propriétés ADME-Tox améliorées .
Inhibiteurs du récepteur 4 du facteur de croissance des fibroblastes
Le composé peut être utilisé dans la synthèse de dérivés qui agissent comme inhibiteurs sélectifs du récepteur 4 du facteur de croissance des fibroblastes . Ces inhibiteurs ont des applications potentielles dans le traitement du carcinome hépatocellulaire .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-amine hydrochloride is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division, regulation of cell growth and maturation, formation of blood vessels, wound healing, and embryonic development .
Mode of Action
4,6-Dimethylpyrimidin-5-amine hydrochloride interacts with FGFR4 by inhibiting its activity . This interaction results in a decrease in the receptor’s ability to signal for cell growth and division . The compound exhibits selectivity for FGFR4 over other fibroblast growth factor receptors .
Biochemical Pathways
The inhibition of FGFR4 affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in many biological processes, including cell growth, development, and wound healing . By inhibiting FGFR4, 4,6-Dimethylpyrimidin-5-amine hydrochloride disrupts these processes, particularly in cells where FGFR4 signaling is overactive .
Result of Action
The inhibition of FGFR4 by 4,6-Dimethylpyrimidin-5-amine hydrochloride has been shown to have anti-cancer activity . In particular, it has been observed to block the growth of hepatocellular carcinoma (HCC) tumors . This is likely due to the disruption of the FGF signaling pathway, which is often overactive in cancer cells .
Analyse Biochimique
Biochemical Properties
4,6-Dimethylpyrimidin-5-amine;hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a nucleophile in many reactions, participating in the formation of bonds with electrophilic centers. This compound is known to interact with enzymes such as pyrimidine nucleoside phosphorylase, which catalyzes the phosphorolysis of pyrimidine nucleosides to produce pyrimidine bases and ribose-1-phosphate . The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the stability and specificity of the biochemical reactions.
Cellular Effects
4,6-Dimethylpyrimidin-5-amine;hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses. For instance, it may inhibit or activate certain kinases, thereby influencing downstream signaling events.
Molecular Mechanism
At the molecular level, 4,6-Dimethylpyrimidin-5-amine;hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form hydrogen bonds and engage in van der Waals interactions allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethylpyrimidin-5-amine;hydrochloride can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of 4,6-Dimethylpyrimidin-5-amine;hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity, disruption of metabolic processes, and potential organ damage. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
4,6-Dimethylpyrimidin-5-amine;hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. It can be metabolized by enzymes such as pyrimidine nucleoside phosphorylase, leading to the production of pyrimidine bases and other metabolites . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various biochemical functions.
Transport and Distribution
Within cells and tissues, 4,6-Dimethylpyrimidin-5-amine;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transport proteins, and the cellular environment.
Subcellular Localization
The subcellular localization of 4,6-Dimethylpyrimidin-5-amine;hydrochloride is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of the compound within the cell determines its specific biochemical roles and effects.
Propriétés
IUPAC Name |
4,6-dimethylpyrimidin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-6(7)5(2)9-3-8-4;/h3H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOOHSDBBNEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)


![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)
![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2515089.png)
